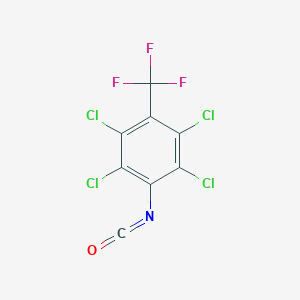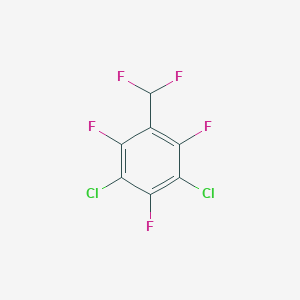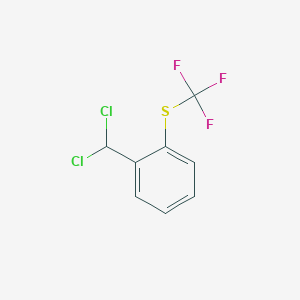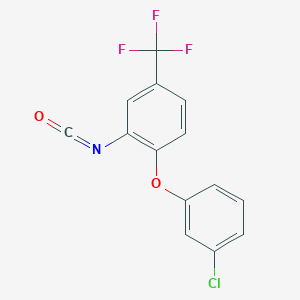
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, dichloromethyl, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene typically involves the chlorination of 1,4-dichlorobenzene followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The dichloromethyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized compounds.
Applications De Recherche Scientifique
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and other reactions typical of aromatic halides.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the dichloromethyl group.
1-Chloro-4-(dichloromethyl)benzene: Similar structure but lacks the trifluoromethyl group.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl group.
Uniqueness
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJKIHGIYBVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)



![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)




